Home > Products > Screening Compounds P71259 > 3-(diethylsulfamoyl)-N-(2-methyl-5-nitrophenyl)benzamide
3-(diethylsulfamoyl)-N-(2-methyl-5-nitrophenyl)benzamide -

3-(diethylsulfamoyl)-N-(2-methyl-5-nitrophenyl)benzamide

Catalog Number: EVT-3592020
CAS Number:
Molecular Formula: C18H21N3O5S
Molecular Weight: 391.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

  • Compound Description: This compound is a potent, orally active leukotriene receptor antagonist []. It exhibits a high binding affinity for leukotriene receptors with a Ki of 0.42 nM []. It also demonstrates effectiveness in inhibiting bronchoconstriction induced by LTD4 [].

5-Chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide Sodium Salt

  • Compound Description: This compound exists in different crystalline forms []. The research focuses on characterizing these different crystalline forms and exploring their preparation and use [].

N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4c)

  • Compound Description: This compound demonstrates promising anticancer activity both in vitro and in vivo [, ]. Notably, it inhibits Dalton’s lymphoma ascites (DLA) tumor cells and exhibits a significant increase in life span in DLA-bearing mice [, ].

N-[5-methyl-2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide (4g)

  • Compound Description: This compound is a thiazolidinone derivative with potential anticancer activity [, ]. It has been shown to inhibit Dalton’s lymphoma ascites (DLA) tumor cells [, ].

N-[2-(2,3-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4b)

  • Compound Description: This thiazolidinone derivative displays promising anticancer activity [, ]. It inhibits the growth of Dalton’s lymphoma ascites (DLA) tumor cells in vitro [, ].

5-Diethylamino-2-[(E)-(4-methyl-3-nitrophenyl)iminomethyl]phenol

  • Compound Description: This compound acts as a potential bidentate Schiff base ligand []. It contains a disordered molecular structure with a specific site-occupancy ratio []. An intramolecular hydrogen bond stabilizes its conformation, and the crystal structure shows short contact distances between atoms [].

2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide

  • Compound Description: This compound has various crystalline forms, including hydrates [, , , , ], which have been studied for their crop protection applications [, , , ].

2-(p-Nitrophenyl)-4,5-diphenyloxazole

  • Compound Description: This compound serves as a starting material in reactions with chlorosulfonic acid to generate sulfonyl chlorides []. The resulting sulfonyl chlorides can be further converted into various sulfonamides [].

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

  • Compound Description: This group of compounds serves as intermediates in the synthesis of various benzamide derivatives []. They are characterized by their quinoid ring system and a sulfonamide group attached to the quinoid ring []. These compounds have potential applications as inhibitors of various enzymes [].

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides

  • Compound Description: This group of compounds are benzamide derivatives possessing a quinoid ring system with a 4-methylbenzenesulfonyl group attached []. These compounds exhibit bactericidal and fungicidal activity [].

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

  • Compound Description: VNO is an oxidative impurity of venetoclax, a potent BCL-2 inhibitor used in the treatment of blood cancers []. VNO can undergo a [, ] Meisenheimer rearrangement to form another venetoclax impurity, VHA [].

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

  • Compound Description: VHA is another oxidative impurity of venetoclax formed through a Meisenheimer rearrangement of VNO [].

N-(3-(4-(3-imidazo[1,2-b]pyridazin-yl)-1-pyrazolyl)-4-methylphenyl)benzamide Derivatives

  • Compound Description: This class of compounds exhibits inhibitory activity against Bcr-Abl kinase []. The substituents R1 and R2 can be varied to modulate the compound's activity [].

(Z)-N-(5-(4-nitrobenzylidene)-4-oxo-2-phenylthiazolidin-3-yl)-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (PT9)

  • Compound Description: PT9 is a potent anticancer agent with promising activity against the HeLa Cervical cancer cell line []. It shows an IC50 value of 12.68 μM, making it more potent than the standard drug Doxorubicin [].

(Z)-N-(5-(4-(diethylamino)benzylidene)-4-oxo-2-phenylthiazolidin-3-yl)-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (PT14)

  • Compound Description: PT14 displays anticancer activity against the HeLa Cervical cancer cell line with an IC50 value of 15.27 μM, demonstrating efficacy comparable to the standard drug Doxorubicin [].

2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-benzamide (CK-666) and Analogs

  • Compound Description: CK-666 is a widely used Arp2/3 inhibitor, targeting the actin polymerization process []. Research has explored various structural analogs of CK-666, aiming to identify compounds with improved in vivo efficiency while maintaining or enhancing inhibitory activity [].

4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide (ABT-737)

  • Compound Description: ABT-737 is a BH3-mimetic that neutralizes the anti-apoptotic proteins Bcl-2 and Bcl-xL, making it a potential anti-cancer therapeutic [, , ]. It induces apoptosis by disrupting the interaction between pro-apoptotic and anti-apoptotic proteins [].

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CD-PPB) and Analogs

  • Compound Description: CD-PPB and its analogs act as positive allosteric modulators (potentiators) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5 []. These receptors play a role in neuronal signaling, making these compounds of interest for neurological disorders [].

4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbomoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

  • Compound Description: This compound shows high antimicrobial activity against both Gram-positive and Gram-negative bacteria []. Its efficacy makes it a promising candidate for further research and development as an antimicrobial agent [].

methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate (Wy-48,422)

  • Compound Description: Wy-48,422 is a potent leukotriene D4 (LTD4) antagonist, exhibiting oral activity in inhibiting bronchoconstriction induced by LTD4 and ovalbumin [].

N-[(4-methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)-benzamide (Wy-49,353)

  • Compound Description: Wy-49,353 is a potent leukotriene D4 (LTD4) antagonist with oral activity in inhibiting LTD4- and ovalbumin-induced bronchoconstriction [].

2-[[3-(1H-tetrazol-5-ylmethyl)phenoxy]methyl]quinoline (Wy-49,451)

  • Compound Description: Wy-49,451 is a tetrazole derivative that acts as a potent leukotriene D4 (LTD4) antagonist, exhibiting oral activity in inhibiting LTD4- and ovalbumin-induced bronchoconstriction [].

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

  • Compound Description: Analog 24 is a selective cyclin-dependent kinase (CDK) 5 inhibitor that downregulates Mcl-1 levels in cancer cell lines []. It shows promise in sensitizing pancreatic cancer cells to Bcl-2 inhibitors [].

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Navitoclax)

  • Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor used in combination with CDK5 inhibitors to induce apoptosis in pancreatic cancer cell lines [].

4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787)

  • Compound Description: GSK3787 acts as a selective peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) antagonist []. This compound is used to investigate the role of PPARβ/δ in various physiological processes and disease states [].

Arachidonyl ethanolamine (Anandamide)

  • Compound Description: Anandamide is an endogenous cannabinoid neurotransmitter that binds to cannabinoid receptors, producing various physiological effects, including immune modulation [].

Nω-nitro-l-arginine methyl ester (l-NAME)

  • Compound Description: l-NAME is a nitric-oxide synthase (NOS) inhibitor used in studying the role of nitric oxide in various physiological processes []. Chronic inhibition of NOS by l-NAME can lead to increased endothelium-dependent contractions and the upregulation of cyclooxygenase-2 (COX-2) [].

4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl]-benzenesulfonamide (a1)

  • Compound Description: Compound a1 is a 1,3,4-thiadiazole derivative that shows potent anticonvulsant activity []. It demonstrates promising efficacy in the maximal electroshock method (MES) used to evaluate anticonvulsant properties [].

4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfomide (a4)

  • Compound Description: Compound a4, a 1,3,4-thiadiazole derivative, displays good anticonvulsant activity when evaluated using the maximal electroshock method (MES) [].

4-amino-[N-5(2-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide (a2)

  • Compound Description: Compound a2 is a 1,3,4-thiadiazole derivative with moderate anticonvulsant activity []. Its efficacy has been evaluated using the maximal electroshock method (MES) [].

4-amino-[N-(2-Nitrophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide (a5)

  • Compound Description: This 1,3,4-thiadiazole derivative exhibits moderate anticonvulsant activity, as demonstrated in the maximal electroshock method (MES) [].

Properties

Product Name

3-(diethylsulfamoyl)-N-(2-methyl-5-nitrophenyl)benzamide

IUPAC Name

3-(diethylsulfamoyl)-N-(2-methyl-5-nitrophenyl)benzamide

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C18H21N3O5S/c1-4-20(5-2)27(25,26)16-8-6-7-14(11-16)18(22)19-17-12-15(21(23)24)10-9-13(17)3/h6-12H,4-5H2,1-3H3,(H,19,22)

InChI Key

CPWAPBKLBNUQJD-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.